molecular formula C18H16ClN3O3 B11054252 1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11054252
M. Wt: 357.8 g/mol
InChI Key: RELZHFFZZUGYBJ-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro-nitrophenyl group and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chloro-5-nitrobenzaldehyde with tryptamine, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and chemical reactivity.

    Biology: The compound’s biological activity makes it a candidate for research into enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of neuroprotection, anticancer activity, and antimicrobial effects.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can participate in various binding interactions, while the methoxy group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline include other beta-carbolines with different substituents. For example:

    1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone: This compound features a propenone group instead of the tetrahydro-beta-carboline structure.

    1-(2-chloro-5-nitrophenyl)-2,3-dihydro-1H-beta-carboline: This compound lacks the methoxy group and has a different degree of saturation in the beta-carboline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H16ClN3O3/c1-25-11-3-5-16-13(9-11)12-6-7-20-17(18(12)21-16)14-8-10(22(23)24)2-4-15(14)19/h2-5,8-9,17,20-21H,6-7H2,1H3

InChI Key

RELZHFFZZUGYBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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